Oxidation State and Chemoselectivity: Sulfinyl (S(IV)) vs. Sulfonyl (S(VI)) Chloride Reactivity with Amines
Cyclohexylmethanesulfinyl chloride (RS(O)Cl, S(IV)) reacts with amines substantially faster than its sulfonyl analog cyclohexylmethanesulfonyl chloride (RSO₂Cl, S(VI)). Harmata et al. (2007) demonstrated that amine nucleophiles react with sulfonyl chlorides only slowly, whereas the corresponding sulfinyl chloride or an active sulfinylating agent formed in situ undergoes rapid reaction, enabling chemoselective sulfinamide formation in the presence of sulfonyl chloride functionality [1]. This differential reactivity is rooted in the higher electrophilicity of the mono-oxidized S(IV) center compared to the more stabilized S(VI) center bearing two electron-withdrawing S=O bonds.
| Evidence Dimension | Relative reaction rate with amine nucleophiles (qualitative kinetic discrimination) |
|---|---|
| Target Compound Data | Cyclohexylmethanesulfinyl chloride: rapid reaction with amines at the sulfinyl center |
| Comparator Or Baseline | Cyclohexylmethanesulfonyl chloride: described as 'slow' with amine nucleophiles under identical conditions |
| Quantified Difference | Qualitative but stark: sulfinyl chloride is 'quite rapid' vs. sulfonyl chloride is 'slow' in the same one-pot reduction-amination system [1] |
| Conditions | One-pot PPh₃-mediated reduction of sulfonyl chlorides to sulfinyl chlorides in the presence of amines; CH₂Cl₂, room temperature (Harmata et al., J. Org. Chem. 2007, 72, 683–685) |
Why This Matters
This chemoselectivity gap enables synthetic strategies where a sulfinyl chloride is generated and trapped in situ while the sulfonyl chloride precursor remains unreacted, a critical advantage for preparing enantiopure sulfinamides as chiral auxiliaries and organocatalysts.
- [1] Harmata, M.; Zheng, P.; Huang, C.; Gomes, M. G.; Ying, W.; Ranyanil, K.-O.; Balan, G.; Calkins, N. L. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. J. Org. Chem. 2007, 72 (2), 683–685. DOI: 10.1021/jo062296i. View Source
